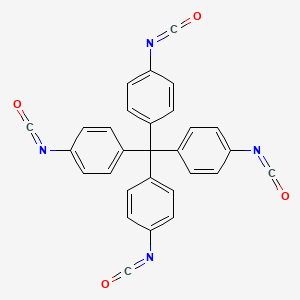

Tetrakis(4-isocyanatophenyl)methane

Description

Properties

Molecular Formula |

C29H16N4O4 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

1-isocyanato-4-[tris(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C29H16N4O4/c34-17-30-25-9-1-21(2-10-25)29(22-3-11-26(12-4-22)31-18-35,23-5-13-27(14-6-23)32-19-36)24-7-15-28(16-8-24)33-20-37/h1-16H |

InChI Key |

SBPHDJANZYGCGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O)N=C=O |

Synonyms |

tetrakis(4-isocyanatophenyl)methane |

Origin of Product |

United States |

Scientific Research Applications

Polymer Synthesis

Polyurethane Production

One of the primary applications of tetrakis(4-isocyanatophenyl)methane is in the production of polyurethanes. This compound serves as a monomer in the synthesis of polyurethane prepolymers, which are utilized in various applications including foams, adhesives, and coatings. The presence of multiple isocyanate groups enhances crosslinking density, resulting in materials with improved mechanical properties and thermal stability .

Case Study: Rigid Polyurethane Foams

Research has demonstrated that rigid polyurethane foams synthesized from this compound exhibit excellent thermal insulation properties, making them suitable for use in construction and refrigeration . These foams are increasingly used in energy-efficient building designs due to their low thermal conductivity.

Coatings and Adhesives

High-Performance Coatings

this compound is also employed in the formulation of high-performance coatings. Its ability to form strong covalent bonds upon reaction with polyols leads to durable coatings that are resistant to chemicals and environmental degradation. These coatings find applications in automotive finishes and industrial protective coatings .

Adhesive Systems

The compound is integral to the development of adhesive systems that require low volatile organic compounds (VOCs). By utilizing this compound, manufacturers can produce adhesives that meet stringent environmental regulations while maintaining high bonding strength .

Advanced Material Development

Nanocomposites

this compound has been investigated for its role in synthesizing nanocomposites. These materials combine the desirable properties of polymers with nanoscale fillers to enhance mechanical strength, thermal stability, and electrical conductivity . The incorporation of nanoparticles into polyurethane matrices containing this compound has shown promising results in improving overall material performance.

Case Study: Conductive Nanocomposites

Studies have indicated that nanocomposites produced using this compound can achieve significant improvements in electrical conductivity when combined with conductive fillers such as carbon nanotubes or graphene. This application is particularly relevant for developing flexible electronics and sensors .

Biomedical Applications

Drug Delivery Systems

Recent research has explored the potential of this compound in biomedical applications, particularly in drug delivery systems. The compound can be used to create biodegradable polyurethane-based carriers that facilitate controlled drug release, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Biodegradable Polymers

Investigations into biodegradable polymers synthesized from this compound have shown promise for use in temporary implants and tissue engineering scaffolds. These materials can degrade safely within the body, reducing the need for surgical removal .

Environmental Applications

Water Treatment Technologies

The reactivity of this compound with various functional groups makes it suitable for developing materials used in water treatment technologies. Its application in creating adsorbents for removing contaminants from water has been a focus of recent studies, demonstrating its potential for environmental remediation efforts .

Preparation Methods

Nitration of Tetraphenylmethane to Tetrakis(4-nitrophenyl)methane

The synthesis begins with the nitration of tetraphenylmethane to form tetrakis(4-nitrophenyl)methane (TNPM). This step employs fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid at subambient temperatures (-10°C to 0°C). The reaction proceeds via electrophilic aromatic substitution, selectively introducing nitro groups at the para positions of each benzene ring. After quenching with ice water, TNPM is isolated as a light yellow solid with a yield of 40–50%. Key parameters influencing regioselectivity include:

- Acid composition : A 1:1 ratio of fuming nitric acid to acetic acid minimizes side reactions.

- Temperature control : Maintaining temperatures below 0°C prevents over-nitration or decomposition.

Elemental analysis of TNPM confirms a nitrogen content of ~15.6%, aligning with theoretical values for the tetranitro derivative.

Reduction of Nitro Groups to Amines

TNPM is reduced to tetrakis(4-aminophenyl)methane (TAPM) using Raney nickel and hydrazine monohydrate in tetrahydrofuran (THF). The reaction occurs under reflux (66–67°C) for 2 hours, achieving yields exceeding 80%. Hydrazine acts as a hydrogen donor, facilitating the conversion of nitro groups to amines without over-reduction. Post-reduction purification involves filtration to remove the catalyst and solvent evaporation, yielding TAPM as a light yellow solid.

Characterization data :

Phosgenation of Amines to Isocyanates

The final step involves converting TAPM’s amine groups to isocyanates using phosgene (COCl₂) or its safer triphosgene equivalent. Industrially, phosgenation occurs in anhydrous dichloromethane or toluene under inert atmospheres. The reaction mechanism proceeds via carbamoyl chloride intermediates, which decompose to release HCl and yield isocyanate groups. Key process considerations include:

- Temperature : Phosgenation is conducted at 0–5°C to control exothermicity.

- Stoichiometry : A 4:1 molar ratio of phosgene to TAPM ensures complete conversion.

- Purification : Distillation or crystallization removes residual HCl and oligomeric byproducts.

Safety note : Phosgene’s high toxicity necessitates closed-system reactors and rigorous gas-scrubbing protocols.

Alternative Synthesis Routes and Modifications

Non-Phosgene Isocyanate Formation

Recent studies explore phosgene-free methods, such as the Curtius rearrangement of acyl azides or the use of urea derivatives. However, these approaches remain experimental for tetrafunctional systems due to challenges in achieving complete conversion and purity.

Characterization and Analytical Data

Elemental Analysis

Theoretical and experimental elemental composition data for intermediates and the final product are compared below:

| Sample | N (%) | C (%) | H (%) | O (%) | C/N Ratio |

|---|---|---|---|---|---|

| TNPM (Theoretical) | 15.6 | 68.7 | 6.8 | 8.9 | 4.4 |

| TNPM (Experimental) | 15.7 | 67.3 | 6.8 | 10.2 | 4.3 |

| TAPM (Theoretical) | 11.6 | 71.9 | 3.3 | 13.2 | 6.2 |

| TAPM (Experimental) | 14.2 | 68.1 | 3.2 | 14.5 | 4.8 |

| This compound | 11.6 | 71.9 | 3.3 | 13.2 | 6.2 |

Spectroscopic Characterization

- FT-IR : Strong absorbance at ~2270 cm⁻¹ confirms the presence of isocyanate (-N=C=O) groups.

- ¹³C NMR : Peaks at δ 122–125 ppm correspond to aromatic carbons adjacent to isocyanate groups.

Industrial-Scale Production Considerations

Purification Challenges

Distillative separation of this compound from polymeric byproducts requires multistage fractional distillation under reduced pressure (1–5 mmHg). Crystallization from toluene/hexane mixtures further enhances purity to >98%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrakis(4-isocyanatophenyl)methane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetrakis(4-aminophenyl)methane. A common approach includes diazotization followed by treatment with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Purity optimization requires rigorous exclusion of moisture, use of inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization from dry solvents like THF or dichloromethane. Intermediate characterization using FTIR (to track –NCO group formation at ~2270 cm⁻¹) and HPLC is critical .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- FTIR : Confirms isocyanate (–NCO) groups via strong absorption at 2270 cm⁻¹.

- ¹³C NMR : Peaks at ~120–130 ppm (isocyanate carbons) and aromatic signals between 120–150 ppm.

- X-ray Diffraction (XRD) : Resolves crystal structure, particularly for derivatives used in MOF/COF synthesis.

- Elemental Analysis : Validates C, H, N, and O content to confirm stoichiometry .

Q. What are the critical handling precautions to prevent degradation of this compound during experimental procedures?

- Methodological Answer : Store under inert gas (Ar) at –20°C in sealed, moisture-free containers. Conduct reactions in anhydrous solvents (e.g., dry DMF or toluene). Avoid exposure to amines, alcohols, or water, which trigger premature polymerization. Use gloveboxes or Schlenk lines for air-sensitive steps. Personal protective equipment (PPE) must include nitrile gloves, respirators for vapor control, and chemical-resistant clothing due to isocyanate toxicity .

Advanced Research Questions

Q. How does this compound facilitate the formation of three-dimensional covalent organic frameworks (COFs), and what analytical techniques validate its structural role?

- Methodological Answer : The tetrafunctional isocyanate acts as a nodal building block, reacting with di- or triamines to form urea-linked COFs. Structural validation employs:

- Powder XRD : To confirm crystallinity and pore structure.

- Nitrogen Adsorption-Desorption Isotherms : Measures surface area (BET) and pore size distribution.

- Solid-State NMR : Probes urea bond formation and framework connectivity.

- TEM/SAED : Visualizes long-range order and defects .

Q. What mechanistic pathways explain the reactivity of this compound with polyfunctional nucleophiles under varying solvent conditions?

- Methodological Answer : In polar aprotic solvents (e.g., DMF), isocyanates undergo nucleophilic addition with amines, forming urea linkages. Kinetic studies (monitored via in situ FTIR) reveal solvent-dependent activation energies: non-polar solvents slow reactivity due to poor nucleophile solvation. Competing pathways (e.g., trimerization to isocyanurates) are suppressed by catalytic additives like DABCO or low temperatures (0–5°C) .

Q. What strategies can resolve contradictions in reported thermal stability data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or varying heating rates. Standardize analysis using:

- Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N₂) at 10°C/min to assess decomposition onset.

- Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., melting, polymerization).

- Controlled-Purity Samples : Compare derivatives synthesized and purified via identical protocols. Cross-validate with mass spectrometry to detect degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.